molecular formula C18H12ClFN6O2 B2844704 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 847384-80-9

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2844704
CAS RN: 847384-80-9
M. Wt: 398.78
InChI Key: CAUWLMAIZOQQFB-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is part of a series of hybrid molecules containing [1,2,3]triazolo[4,5-d]pyrimidine and thiosemicarbazide moieties . These molecules have been evaluated for their antiproliferative activities against various human cancer cells .


Synthesis Analysis

The compound is synthesized as part of a series of hybrid molecules containing [1,2,3]triazolo[4,5-d]pyrimidine and thiosemicarbazide moieties . The synthesis process involves molecular hybridization .


Molecular Structure Analysis

The molecular structure of this compound includes [1,2,3]triazolo[4,5-d]pyrimidine and thiosemicarbazide moieties . These moieties are key components of the compound’s structure and contribute to its biological activities .


Chemical Reactions Analysis

The compound is part of a series of molecules that have been evaluated for their antiproliferative activities against various human cancer cells . The chemical reactions involved in these activities are likely complex and involve interactions with various cellular components .

Scientific Research Applications

Potential Anti-inflammatory and Analgesic Applications

Compounds with a triazolopyrimidine core have been synthesized and screened for their anti-inflammatory and analgesic activities. For instance, novel 4(3H)-quinazolinone derivatives, which share a similar heterocyclic core with the compound , have been evaluated for these properties. The incorporation of different substituents, such as chloro and fluoro groups, can significantly influence the biological activity of these molecules, suggesting potential applications in developing new therapeutic agents (Farag et al., 2012).

Anticancer Properties

The structural motif present in triazolopyrimidines has been explored for anticancer properties. Specific derivatives have been synthesized to investigate their mechanism of tubulin inhibition, which is a novel approach for anticancer activity. This involves promoting tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a unique mechanism of action. Such studies suggest the potential of triazolopyrimidine derivatives in cancer therapy (Zhang et al., 2007).

Antimalarial Effects

Triazolopyrimidines have also been investigated for their antimalarial effects. The synthesis of specific derivatives and their evaluation against malaria pathogens highlight the potential of such compounds in treating malaria. The structural features of triazolopyrimidines, including substituents like chloro and fluoro groups, play a crucial role in their antimalarial activity, opening avenues for the development of new antimalarial drugs (Werbel et al., 1973).

Neuropharmacological Applications

The triazolopyrimidine scaffold has been utilized in developing selective ligands for neurological targets, such as the A2A adenosine receptor. These compounds exhibit high affinity and selectivity, making them useful as pharmacological probes for studying neurological functions and disorders. This suggests potential applications in neuropharmacology and the development of treatments for neurological conditions (Kumar et al., 2011).

Future Directions

The compound shows promise as a potential therapeutic agent due to its antiproliferative activities . Future research could focus on further exploring its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6O2/c19-11-3-1-6-14(7-11)26-17-16(23-24-26)18(28)25(10-21-17)9-15(27)22-13-5-2-4-12(20)8-13/h1-8,10H,9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWLMAIZOQQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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